
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as CP 94,253, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as cannabinoid receptor agonists and has been shown to exhibit a high affinity for the CB1 receptor.
Wirkmechanismus
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 acts as a potent agonist of the CB1 receptor, which is predominantly expressed in the central nervous system. Activation of the CB1 receptor has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in regulating mood, pain, and inflammation.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in preclinical models of arthritis, neuropathic pain, and inflammatory bowel disease. Additionally, it has been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 is its high affinity for the CB1 receptor, which allows for precise targeting of the central nervous system. Additionally, it has been shown to exhibit a favorable safety profile in preclinical studies. However, one of the main limitations of N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 is its relatively short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253. One area of interest is its potential applications in the treatment of anxiety and depression. Additionally, further research is needed to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research to optimize the pharmacokinetic properties of N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 to improve its therapeutic potential.
Synthesemethoden
The synthesis of N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with cyclopropylmethylamine. The reaction is typically carried out under acidic conditions, and the resulting product is purified through a series of chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. Additionally, it has been shown to have potential applications in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(10-2-3-10)15-14(16)11-4-5-12-13(8-11)18-7-6-17-12/h4-5,8-10H,2-3,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGRMHFQETVXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

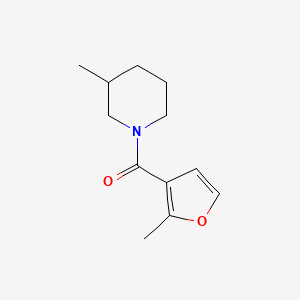
![N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7515708.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)

![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7515726.png)
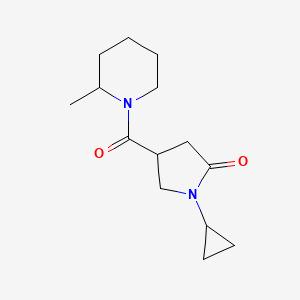

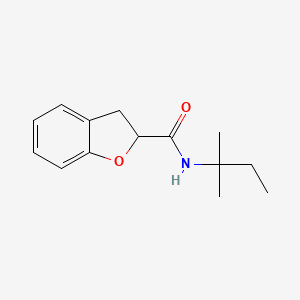
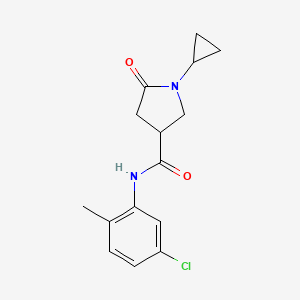

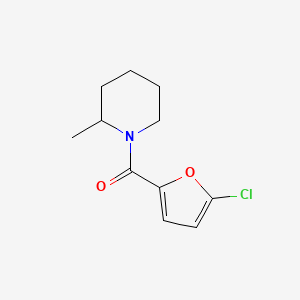
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2-methylcyclopropyl)methanone](/img/structure/B7515783.png)
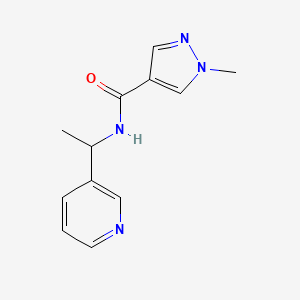
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515809.png)